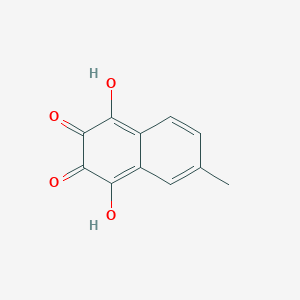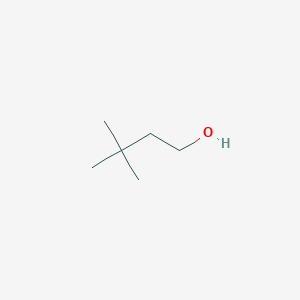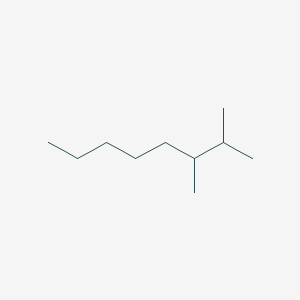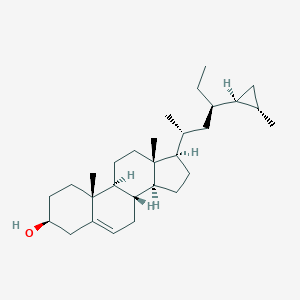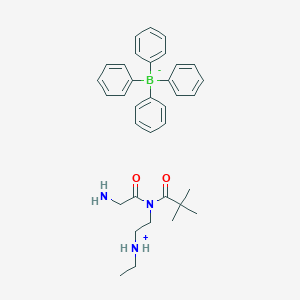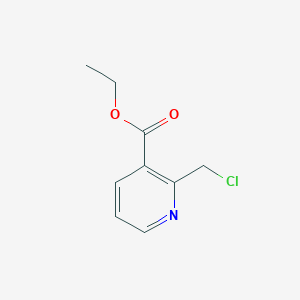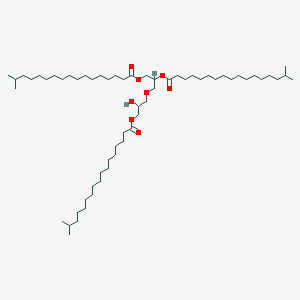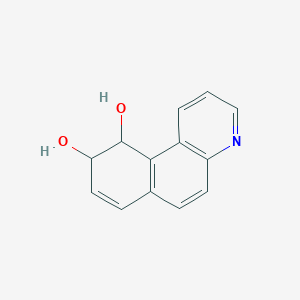![molecular formula C16H27O8PS B044177 (R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester CAS No. 120362-30-3](/img/structure/B44177.png)
(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [Nphe1]Nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides . The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
[Nphe1]Nociceptin(1-13)NH2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions . The major product formed from these reactions is the final peptide, [Nphe1]Nociceptin(1-13)NH2 .
Scientific Research Applications
In chemistry , it serves as a model compound for studying peptide synthesis and receptor-ligand interactions . In biology , it is used to investigate the role of nociceptin and its receptor in pain modulation and other physiological processes . In medicine , [Nphe1]Nociceptin(1-13)NH2 has shown promise as an analgesic agent, potentially offering a new approach to pain management . Its use in industry is limited, but it may have applications in the development of new pharmaceuticals .
Mechanism of Action
[Nphe1]Nociceptin(1-13)NH2 exerts its effects by binding selectively to the nociceptin receptor, thereby blocking the action of nociceptin . This antagonistic effect prevents nociceptin from inhibiting the accumulation of cyclic AMP in cells, which is a key step in the nociceptin signaling pathway . By blocking this pathway, [Nphe1]Nociceptin(1-13)NH2 can modulate pain perception and other physiological responses .
Comparison with Similar Compounds
[Nphe1]Nociceptin(1-13)NH2 is unique in its high selectivity and competitive antagonism of the nociceptin receptor . Similar compounds include other nociceptin receptor antagonists, such as [Phe1ΨC(CH2-NH)Gly2]Nociceptin(1-13)NH2 and nocistatin . These compounds also block the effects of nociceptin but may differ in their selectivity, potency, and pharmacological profiles .
Properties
IUPAC Name |
[(2R)-2-(diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27O8PS/c1-4-22-25(17,23-5-2)14-21-16(13-24-26(3,18)19)12-20-11-15-9-7-6-8-10-15/h6-10,16H,4-5,11-14H2,1-3H3/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKNYJUUKMDPM-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(COCC1=CC=CC=C1)COS(=O)(=O)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CO[C@H](COCC1=CC=CC=C1)COS(=O)(=O)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

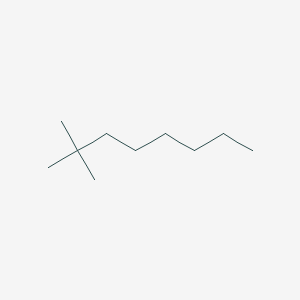
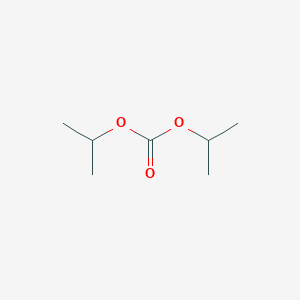
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
